Reynoutrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZRDJXEMZMZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Botanical Sourcing of Reynoutrin
Phytogeographical Distribution of Reynoutrin-Containing Species
The distribution of plants containing This compound (B192238) is diverse, reflecting the varied habitats of the source species. For example, Psidium cattleianum is found in French Polynesia frontiersin.orgglpbio.comnih.gov. Reynoutria japonica, also known as Japanese knotweed, is native to East Asia (China, Taiwan, Japan, and Korea) but has become an invasive species in North America and Europe frontiersin.orgaltunmarket.commdpi.com. Bergenia pacumbis is found in the Himalayan regions, including parts of India nih.govencyclopedia.pubresearchgate.net. Simarouba glauca is endemic to regions including Florida, the Lesser Antilles, and South America researchgate.net.
Botanical Families and Genera as Primary Sources
This compound has been identified in several botanical families and genera, highlighting its widespread presence in the plant kingdom.
Psidium Species (e.g., Psidium cattleianum)
Psidium cattleianum, belonging to the Myrtaceae family, is a notable source of this compound. Studies have isolated and identified this compound from the leaves of P. cattleianum grown in French Polynesia frontiersin.orgglpbio.comnih.govmedchemexpress.commedchemexpress.com. The leaves and roots of this traditional medicinal plant are known to contain various antioxidant compounds, including flavonoids like this compound nih.gov.
Reynoutria Species (e.g., Reynoutria japonica)
Reynoutria japonica (syn. Polygonum cuspidatum, Fallopia japonica), a member of the Polygonaceae family, is another significant source of this compound frontiersin.orgaltunmarket.commdpi.commmsl.cz. The leaves and roots of R. japonica contain various flavonoids, including this compound frontiersin.orgaltunmarket.commdpi.commmsl.czresearchgate.net. While native to Asia, R. japonica is recognized as an invasive plant in many parts of the world frontiersin.orgaltunmarket.commdpi.com.
Other Notable Plant Sources (e.g., Bergenia pacumbis, Erodium guttatum, Simarouba glauca, Nymphaea candida, Cyclocarya paliurus)
This compound's occurrence extends to several other plant species across different families. It has been reported in the rhizome of Bergenia pacumbis (Saxifragaceae) nih.govencyclopedia.pubresearchgate.netresearchgate.net. Simarouba glauca (Simaroubaceae) leaves have also been identified as containing this compound tjnpr.orgtjnpr.org. Additionally, this compound has been reported in Eucryphia glutinosa and Cinnamomum philippinense nih.gov. The LOTUS natural products occurrence database also lists this compound in species such as Malus and Rosa multiflora nih.gov.
Here is a table summarizing some key plant sources of this compound:
| Plant Species | Botanical Family | Part Containing this compound | Geographical Distribution |
| Psidium cattleianum | Myrtaceae | Leaves, Roots | French Polynesia, potentially other regions frontiersin.orgglpbio.comnih.govmedchemexpress.com |
| Reynoutria japonica | Polygonaceae | Leaves, Roots | Native to East Asia; invasive in North America, Europe frontiersin.orgaltunmarket.commdpi.com |
| Bergenia pacumbis | Saxifragaceae | Rhizome | Himalayan regions (e.g., India) nih.govencyclopedia.pubresearchgate.netresearchgate.net |
| Simarouba glauca | Simaroubaceae | Leaves | Florida, Lesser Antilles, South America researchgate.nettjnpr.orgtjnpr.org |
| Eucryphia glutinosa | Cunoniaceae | Not specified | Reported in database nih.gov |
| Cinnamomum philippinense | Lauraceae | Not specified | Reported in database nih.gov |
| Malus spp. | Rosaceae | Not specified | Reported in database nih.gov |
| Rosa multiflora | Rosaceae | Not specified | Reported in database nih.gov |
Biogeochemical Factors Influencing this compound Accumulation in Plant Tissues
While specific detailed research findings on the biogeochemical factors influencing this compound accumulation are limited in the provided search results, it is generally understood that the concentration of secondary metabolites like flavonoids in plants can be influenced by a variety of factors. These include genetic predisposition, environmental conditions such as light intensity, temperature, water availability, nutrient availability in the soil, altitude, and stress factors like herbivory or pathogen attack. The specific plant part (leaves, roots, rhizomes, flowers, fruits) and the developmental stage of the plant can also significantly impact the accumulation levels of this compound nih.gov. Further research is needed to elucidate the precise biogeochemical factors that optimize this compound production in its various source plants.
Advanced Methodologies for Extraction, Isolation, and Purification of Reynoutrin
Innovative Extraction Techniques
Modern extraction techniques offer significant advantages over conventional methods, including reduced solvent consumption, shorter extraction times, and higher yields. nih.gov These green extraction technologies are increasingly applied to isolate sensitive bioactive compounds like flavonoid glycosides. nih.gov
Ultrasonic-Assisted Extraction Optimization
Ultrasonic-assisted extraction (UAE) utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, disrupting plant cell walls and enhancing the release of intracellular compounds. hielscher.commdpi.com This mechanical effect allows for efficient extraction at lower temperatures, preserving thermolabile molecules like Reynoutrin (B192238). hielscher.com
The optimization of UAE parameters is crucial for maximizing the recovery of this compound. While specific optimization studies for this compound are not widely documented, research on structurally similar quercetin (B1663063) glycosides provides a strong framework for this process. Key variables that are typically optimized include solvent composition, extraction time, temperature, solvent-to-solid ratio, and ultrasonic power. mdpi.comnih.gov
For instance, studies on other quercetin glycosides have shown that an optimal extraction can be achieved using 80% to 100% methanol (B129727) with an ultrasonication duration of approximately 15 minutes and a solid-to-solvent ratio of 1:50 (w/v). nih.govresearchgate.net The optimization process often employs response surface methodology (RSM) to systematically evaluate the interactions between different parameters and identify the ideal conditions for maximum yield. mdpi.com
Table 1: Representative Optimized UAE Parameters for Quercetin Glycosides
| Parameter | Optimized Value/Range | Source Compound/Plant | Reference |
|---|---|---|---|
| Solvent | 80-100% Methanol | Quercetin Glycosides / Apple Peels | nih.gov |
| Time | 10 - 15 min | Isoquercitrin (B50326) / Ephedra alata | mdpi.com |
| Temperature | 60 °C | Isoquercitrin / Ephedra alata | mdpi.com |
| Solvent-to-Solid Ratio | 50:1 to 60:1 (mL/g) | Quercetin Glycosides / Apple Peels; Isoquercitrin | mdpi.comnih.gov |
| Ultrasonic Power | 75 W | Isoquercitrin / Ephedra alata | mdpi.com |
Solvent-Based Extraction Strategies (e.g., Methanol, Ethyl Acetate)
The choice of solvent is a fundamental aspect of extracting this compound, governed by the principle of "like dissolves like." As a flavonoid glycoside, this compound possesses moderate polarity. Therefore, polar organic solvents and their aqueous mixtures are generally the most effective.
Methanol and ethanol (B145695) are frequently used for the extraction of flavonoids from plant materials. dntb.gov.uaijrpb.com Studies on quercetin and its glycosides have demonstrated that methanol is a highly effective solvent. nih.govresearchgate.net Ethanol is also an excellent choice and is often preferred due to its lower toxicity. imrpress.com Ethyl acetate, being less polar than methanol, can also be used, often in sequential extraction schemes to separate compounds based on polarity. ijirset.com For example, a common strategy involves initial extraction with a highly polar solvent like methanol, followed by partitioning with ethyl acetate. Research has shown that for flavonoids, ethanol can yield the highest concentrations, followed by other solvents like chloroform, while solubility in water is often poor. imrpress.com
Table 2: Comparison of Solvents for Flavonoid Extraction
| Solvent | Relative Polarity | Effectiveness for Flavonoid Glycosides | Reference |
|---|---|---|---|
| Methanol | High | Highly effective, often used in 80-100% aqueous solutions. | nih.gov |
| Ethanol | High | Very effective, often considered a "greener" alternative to methanol. Can yield the highest concentrations. | imrpress.com |
| Ethyl Acetate | Medium | Effective for moderately polar flavonoids; useful in fractionation. | ijirset.com |
| Water | Very High | Generally poor for extracting flavonoid glycosides alone, but effective when mixed with alcohols. | imrpress.com |
Enzyme-Assisted Extraction Approaches
Enzyme-assisted extraction (EAE) is an innovative and environmentally friendly technique that uses specific enzymes to degrade the structural components of plant cell walls, such as cellulose, hemicellulose, and pectin. mdpi.com This enzymatic hydrolysis facilitates the release of target compounds like this compound from the plant matrix, leading to improved extraction efficiency. mdpi.com
The selection of enzymes is critical and depends on the composition of the plant material. A mixture of enzymes, such as cellulases and pectinases, is often more effective than a single enzyme. The process involves incubating the plant material with the selected enzymes under optimized conditions of temperature, pH, and time before proceeding with solvent extraction. mdpi.com Studies on other flavonoids have shown that combining enzymatic treatment with ultrasonication can have a synergistic effect, further enhancing the extraction yield. mdpi.com This approach not only increases recovery but also operates under mild conditions, which is ideal for preserving the integrity of the this compound molecule.
Chromatographic Isolation and Purification Strategies
Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound to a high degree of purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of flavonoids. redalyc.orgmpg.de Preparative reversed-phase (RP) HPLC is particularly well-suited for separating moderately polar compounds like this compound from a complex extract. nih.gov
In a typical RP-HPLC setup, a C18 column is used as the stationary phase. ijirset.com The separation is achieved by using a mobile phase gradient, commonly consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mpg.deresearchgate.net A small amount of acid, such as formic acid or acetic acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the phenolic hydroxyl groups of the flavonoid remain protonated. mpg.de The effluent is monitored by a UV detector, typically at a wavelength around 254 nm or 360 nm, to detect the flavonoids as they elute from the column. researchgate.netdoaj.org Fractions corresponding to the this compound peak are collected for subsequent analysis and concentration.
Table 3: Typical HPLC Parameters for Flavonoid Glycoside Purification
| Parameter | Common Condition | Reference |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 | ijirset.comdoaj.org |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | mpg.deresearchgate.net |
| Mobile Phase Modifier | 0.1 - 1% Formic Acid or Acetic Acid | ijirset.commpg.de |
| Detection | UV at ~254 nm or ~360 nm | researchgate.netdoaj.org |
| Flow Rate | ~1.0 mL/min (analytical) | researchgate.net |
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding the irreversible adsorption of the sample that can occur in other chromatographic methods. wikipedia.orgnih.gov This technique is highly effective for the preparative-scale separation of natural products, including flavonoid glycosides. nih.govglobalresearchonline.net
HSCCC relies on partitioning the components of a mixture between two immiscible liquid phases. wikipedia.org The selection of a suitable two-phase solvent system is the most critical step for a successful separation. For flavonoids, solvent systems commonly consist of a mixture of n-hexane, ethyl acetate, methanol, and water. nih.gov In a detailed study on the separation of flavonoid glycosides from black currant leaves, a system composed of n-hexane-ethyl acetate-methanol-water (1:10:1:10, v/v) was successfully employed. nih.gov The crude extract is dissolved in a portion of the solvent system and injected into the HSCCC coil, which is rotating at high speed. The separation occurs as the mobile phase is pumped through the stationary phase, and fractions are collected based on the elution profile. nih.gov
Table 4: Example of HSCCC Conditions for Flavonoid Glycoside Separation
| Parameter | Condition | Reference |
|---|---|---|
| Solvent System | n-Hexane/Ethyl Acetate/Methanol/Water (1:10:1:10, v/v/v/v) | nih.gov |
| Mobile Phase | Lower aqueous phase | nih.gov |
| Stationary Phase | Upper organic phase | nih.gov |
| Rotational Speed | 800 rpm | nih.gov |
| Flow Rate | 1.5 mL/min | nih.gov |
| Detection Wavelength | 254 nm | nih.gov |
Preparative Column Chromatography Applications
Preparative column chromatography is a cornerstone technique for isolating and purifying specific compounds, such as this compound, from complex mixtures like plant extracts. springernature.com This method operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material, with the primary goal of purification rather than quantification. mpg.de The process involves dissolving the crude or partially purified extract in a mobile phase and passing it through a column packed with a stationary phase. youtube.com The separation of this compound from other components is achieved based on differential partitioning between the two phases. youtube.com
For flavonoids like this compound, reversed-phase preparative high-performance liquid chromatography (prep-HPLC) is one of the most robust and widely used modes. springernature.com In this technique, a non-polar stationary phase, typically octadecylsilica (C18), is used in conjunction with a polar mobile phase. mpg.denih.gov The mobile phase often consists of a mixture of solvents such as methanol, acetonitrile, and water, frequently with the addition of a small amount of acid, like acetic acid, to improve peak shape and resolution. mpg.denih.gov
The development of a preparative method begins with optimizing the separation at an analytical scale. mpg.de Researchers evaluate different solvent ratios to achieve the best separation between this compound and closely related impurities. mpg.de Once optimized, the method is scaled up by increasing the column diameter and sample load. mpg.de The sample extract is injected onto the column, and the mobile phase is pumped through at a specific flow rate. nih.gov As the solvent mixture passes through the column, the separated compounds are monitored by a detector (commonly UV-vis) and collected in fractions as they elute. nih.govtautobiotech.com These fractions are then analyzed for purity, and those containing high-purity this compound are combined and concentrated to yield the final isolated compound. nih.gov While highly effective, prep-HPLC may be combined with other chromatographic techniques, such as high-speed countercurrent chromatography (HSCCC), to handle complex extracts and improve the purity of the final product. nih.gov
| Parameter | Common Selection/Condition | Purpose |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 (Octadecylsilica) | Provides non-polar surface for interaction, effective for separating moderately polar flavonoids. mpg.denih.gov |
| Mobile Phase | Methanol/Acetonitrile/Water gradients with 0.1-1% Acetic Acid | The organic solvents elute the compounds, while the acid improves peak symmetry and resolution. mpg.denih.gov |
| Flow Rate | Scaled based on column diameter (e.g., 5-20 mL/min for semi-preparative columns) | Optimized to balance separation efficiency with run time. nih.gov |
| Detection | UV-Vis Detector (e.g., at 254 nm or 360 nm) | Monitors the column effluent to identify and collect fractions containing the target compound based on its UV absorbance. tautobiotech.comcaymanchem.com |
| Sample Preparation | Dissolving the crude extract in the initial mobile phase or a suitable solvent like DMSO. nih.govcaymanchem.com | Ensures the sample is fully dissolved and compatible with the chromatographic system. nih.gov |
Contemporary Approaches for Purity Assessment and Validation
Following isolation, the purity of this compound must be rigorously assessed using validated analytical methods. purdue.edu Purity determination ensures the identity of the compound and quantifies the level of any impurities. gavinpublishers.com High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose, though other methods like quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for absolute purity determination. nih.gov
The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and accurate. researchgate.netunm.edu Method validation involves evaluating several key performance characteristics as defined by international guidelines. gavinpublishers.com
Specificity/Selectivity : This is the ability of the method to accurately measure the analyte (this compound) in the presence of other components, such as impurities, degradation products, or matrix components. gavinpublishers.com For chromatographic methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks and is not composed of more than one compound, which can be confirmed using techniques like photodiode array (PDA) detection or mass spectrometry (MS). gavinpublishers.com
Linearity and Range : Linearity refers to the method's ability to produce test results that are directly proportional to the concentration of the analyte within a specific range. gavinpublishers.comunm.edu This is determined by analyzing a series of this compound standards at different concentrations and performing a linear regression analysis of the response versus concentration. unm.edu The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. gavinpublishers.com
Accuracy : Accuracy reflects the closeness of the test results to the true value. researchgate.net It is typically assessed by spiking a sample matrix with known amounts of a this compound reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) and calculating the percentage recovery. researchgate.net
Precision : Precision measures the degree of agreement among individual tests when the method is applied repeatedly to multiple samplings of a homogeneous sample. purdue.edu It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (precision over a short interval with the same analyst and equipment) and intermediate precision (within-laboratory variations, such as different days, analysts, or equipment). researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. unm.edu LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.com These are often determined based on the signal-to-noise ratio of the analytical response, typically 3:1 for LOD and 10:1 for LOQ. gavinpublishers.com
Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). researchgate.net It provides an indication of the method's reliability during normal usage. gavinpublishers.com
| Parameter | Definition | Common Acceptance Criteria Example |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. unm.edu | Peak purity index > 0.999; No interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results directly proportional to the analyte concentration. gavinpublishers.com | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results to the true value. researchgate.net | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval. researchgate.net | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. gavinpublishers.com | Signal-to-Noise ratio ≥ 10. gavinpublishers.com |
| Robustness | The capacity to remain unaffected by small variations in method parameters. researchgate.net | RSD of results under varied conditions should meet precision requirements. |
Structural Elucidation and Analytical Characterization of Reynoutrin and Its Metabolites
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental in confirming the structure of isolated Reynoutrin (B192238) and characterizing any modified forms or metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) atoms researchgate.netirb.hrmdpi.comlublin.plusda.govresearchgate.netpaulussegroup.com. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H-NMR spectrum allows for the identification of different types of protons and their relative positions within the molecule ptfarm.pl. Similarly, ¹³C-NMR provides information about the carbon skeleton lublin.plptfarm.pl. Two-dimensional NMR techniques, such as COSY, DEPT, HMQC, and HMBC, are often employed to establish correlations between protons and carbons, confirming connectivity and aiding in the assignment of signals to specific atoms in the molecule researchgate.netirb.hrresearchgate.netptfarm.pl. For this compound, NMR data confirms the presence of the quercetin (B1663063) flavonoid backbone and the attached xylose sugar moiety lublin.plptfarm.pl. Studies have reported detailed ¹H and ¹³C NMR data for this compound, which are essential for its identification and differentiation from other flavonoid glycosides lublin.plptfarm.plmdpi.com.
Example NMR Data for this compound:
¹H NMR (δ, ppm): Characteristic signals include those for the hydroxyl proton at C-5 (around 12.64 ppm), aromatic protons on the A and B rings of the flavonoid structure, and the anomeric proton of the xylose sugar (around 5.27 ppm) ptfarm.pl.
¹³C NMR (δ, ppm): Signals corresponding to the flavonoid carbon skeleton (including characteristic resonances for the carbonyl group and substituted aromatic carbons) and the carbons of the xylose sugar are observed lublin.plptfarm.pl.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies researchgate.netmi-6.co.jp. Characteristic absorption bands in the FT-IR spectrum correspond to specific vibrational modes of molecular bonds, such as O-H (hydroxyl), C=O (carbonyl), and C-C stretching vibrations mi-6.co.jpspecac.com. For this compound, FT-IR analysis helps confirm the presence of hydroxyl groups in the flavonoid structure and the sugar moiety, as well as the carbonyl group of the chromen-4-one core specac.comresearchgate.net. FT-IR spectra can serve as a "fingerprint" for identifying the compound specac.com.
X-ray Single Crystal Diffraction (for specific derivatives/complexes)
While obtaining suitable single crystals of this compound itself for X-ray diffraction can be challenging, this technique is invaluable for definitively determining the three-dimensional structure of crystalline organic molecules or their derivatives and complexes researchgate.netuhu-ciqso.esuol.defzu.czuni-ulm.de. X-ray diffraction provides precise details about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice uhu-ciqso.esuol.defzu.cz. This technique can confirm the connectivity and stereochemistry of this compound, providing the most accurate structural information researchgate.netuni-ulm.de. It is particularly useful for novel compounds or when spectroscopic data alone are insufficient for unambiguous structural assignment mdpi.com.
Mass Spectrometry-Based Profiling
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and its metabolites and for providing fragmentation patterns that aid in structural identification irb.hrrroij.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Elucidation and Quantification
LC-MS/MS is a hyphenated technique that combines the separation power of liquid chromatography (LC) with the detection and identification capabilities of tandem mass spectrometry (MS/MS) nih.govmdpi.commaxapress.comchemfaces.comcabidigitallibrary.orgdntb.gov.uadntb.gov.uamassbank.euthermofisher.comnih.govnih.gov. LC separates complex mixtures into individual components based on their physical and chemical properties maxapress.comthermofisher.comnih.gov. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z) rroij.commaxapress.comthermofisher.com.
LC-MS/MS is widely used for both the qualitative identification and quantitative analysis of this compound and its metabolites maxapress.comcabidigitallibrary.orgdntb.gov.uanih.gov. In the MS/MS mode, selected ions (precursor ions) are fragmented, and the resulting fragment ions are detected, providing a unique fragmentation pattern that can be used to confirm the structure of the compound or identify unknown metabolites massbank.euthermofisher.comnih.gov. This technique is particularly useful for analyzing biological samples where metabolites might be present at low concentrations dntb.gov.uanih.gov. LC-MS/MS allows for the simultaneous quantification of multiple compounds in a single run dntb.gov.uanih.gov.
LC-MS/MS Data for this compound: Studies have reported using LC-ESI-MS/MS in negative ion mode for the detection and quantification of this compound dntb.gov.uanih.gov. Characteristic transitions, such as m/z 433 → m/z 300, are used for the detection of this compound, corresponding to the loss of the xylose moiety from the deprotonated molecule dntb.gov.uanih.gov.
Chromatographic Quantification Methodologies
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the quantitative analysis of this compound in various samples. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase researchgate.netnih.govmdpi.com. By using a detector (such as a UV-Vis detector or coupled with MS), the amount of this compound in a sample can be determined by comparing the peak area or height to a calibration curve prepared with known concentrations of a this compound standard researchgate.netnih.govcabidigitallibrary.org.
Quantitative HPLC methods for this compound often involve reversed-phase columns and gradient elution with mobile phases typically consisting of mixtures of water (often acidified) and organic solvents like methanol (B129727) or acetonitrile (B52724) researchgate.netmdpi.comcabidigitallibrary.org. Method validation parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) are established to ensure the reliability of the quantitative results researchgate.netmdpi.com. HPLC-DAD (Diode Array Detector) is commonly used, allowing for the detection of this compound at specific wavelengths based on its UV-Vis absorption spectrum nih.gov.
Example HPLC Parameters for this compound Quantification:
Column: Reversed-phase C18 (e.g., LiChrospher 100, Thermo Scientific Syncronis C18) researchgate.netmdpi.com
Mobile Phase: Gradient elution using acidified water (e.g., 0.5% orthophosphoric acid or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) researchgate.netmdpi.commaxapress.com
Detection Wavelength: Typically 254 nm or 370 nm researchgate.netcabidigitallibrary.org
Quantitative HPLC analysis has been applied to determine the concentration of this compound in plant extracts, such as from Prunus serotina and apple cultivars researchgate.netnih.govmaxapress.com. LC-MS/MS methods are also used for quantification, offering higher sensitivity and specificity, particularly for complex matrices like biological fluids dntb.gov.uanih.gov.
Reversed-Phase Liquid Chromatography-Diode Array Detection (RP LC-DAD)
Reversed-Phase Liquid Chromatography (RP-LC) coupled with Diode Array Detection (DAD) is a widely used method for the separation and quantification of phenolic compounds, including flavonoids like this compound. This technique separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The DAD detector provides spectral information across a range of wavelengths, allowing for the identification and quantification of compounds based on their characteristic UV-Vis absorption spectra and retention times lublin.plmdpi.comembrapa.brjapsonline.com.
Studies have employed RP-HPLC with UV detection for the quantification of flavonoids in plant materials. For instance, a method was developed for the simultaneous quantification of six glycosidic compounds, including this compound, in Prunus serotina leaves and inflorescences using a C18 column and a mobile phase gradient of acetonitrile in an aqueous solution of orthophosphoric acid researchgate.net. Another study optimized and validated an RP-HPLC-DAD method for determining 42 phenolics, highlighting the effectiveness of RP-C18 columns and DAD detection for complex phenolic mixtures embrapa.br. HPLC-DAD-ESI-MS analysis has also been used for the identification of known compounds like Quercetin in plant extracts by comparing retention time and mass values with standards japsonline.com.
HPLC with Spectrophotometric Detection
High-Performance Liquid Chromatography (HPLC) with spectrophotometric detection is a fundamental technique for the analysis of this compound and its related compounds. Spectrophotometric detectors, such as UV-Vis detectors, measure the absorbance of the eluent at specific wavelengths, enabling the detection and quantification of compounds that absorb light in the UV-Vis range. Many flavonoids, including this compound, exhibit strong absorbance in this region due to their conjugated double bond systems researchgate.net.
HPLC coupled with ESI-MS has been used to identify polar compounds, including flavonols like this compound, in plant extracts by analyzing their mass spectra and retention times ugr.es. HPLC-PDA (Photodiode Array) analysis, a type of spectrophotometric detection, combined with MS and NMR spectroscopy, has also been utilized for the identification of antioxidant compounds, including this compound, in plant fruits chemfaces.com. Direct coupling of HPLC-NMR-MS has been successfully applied to identify and confirm quercetin O-glycosides, such as this compound, in apple peel by providing information on molecular weight, fragmentation patterns, and structural details, including the position and conformation of sugar moieties nih.govresearchgate.net.
Application of Deuterated Standards in Analytical Quantification (e.g., this compound-d3)
The use of deuterated internal standards is a common practice in analytical chemistry for improving the accuracy and reliability of quantitative analysis, particularly in complex matrices. Deuterated standards are isotopically labeled analogs of the analyte of interest, containing deuterium (B1214612) atoms in place of hydrogen atoms. These standards behave similarly to the analyte during sample preparation and chromatographic separation but can be distinguished by mass spectrometry researchgate.netscience.gov.
While specific detailed research findings on the application of this compound-d3 for analytical quantification were not extensively detailed in the search results, the principle of using deuterated standards like this compound-d3 is well-established for the precise quantification of compounds and their metabolites using techniques such as LC-MS/MS dntb.gov.ua. The synthesis of deuterated compounds like this compound-d3 follows strategies analogous to other deuterated drug metabolites and can serve as internal standards for the quantitative analysis of the non-labeled compound vulcanchem.comvulcanchem.com. The deuterated sugar moiety (xylose-d3) in Quercetin 3-O-β-xyloside-d3 (this compound-d3) specifically aids in its use as a standard for quantifying quercetin and its derivatives vulcanchem.com. LC-MS/MS methods often employ deuterated analogs as internal standards for the simultaneous determination of compounds and their metabolites in biological samples researchgate.netdntb.gov.ua.
Biosynthesis and Biotransformation Pathways of Reynoutrin
Precursor Pathways in Plants (e.g., General Phenylpropanoid Pathway)
The biosynthesis of flavonoids, including the aglycone quercetin (B1663063) from which Reynoutrin (B192238) is derived, begins with the phenylpropanoid pathway. This pathway originates from the aromatic amino acids phenylalanine and tyrosine, which are products of the shikimic acid pathway mdpi.comresearchgate.netfrontiersin.org.
The key initial steps involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. Subsequently, p-coumaric acid is converted to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) nih.govfrontiersin.orgshermantree.it. p-coumaroyl-CoA serves as a crucial precursor for the biosynthesis of various phenylpropanoids and flavonoids nih.gov.
In the flavonoid biosynthesis pathway, chalcone (B49325) synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form chalcones, the first committed step in flavonoid biosynthesis nih.gov. Chalcones are then isomerized by chalcone isomerase (CHI) to produce flavanones, such as naringenin (B18129) mdpi.com. Further enzymatic modifications, including hydroxylation by flavanone (B1672756) 3-hydroxylase (F3H) and potentially flavanone 3'-hydroxylase (F3'H), lead to the formation of dihydroflavonols like dihydroquercetin. Dihydroquercetin is a direct precursor to quercetin, formed through the action of flavonol synthase (FLS) maxapress.com.
Molecular Regulation of Flavonoid Biosynthesis
The intricate process of flavonoid biosynthesis is tightly regulated at the molecular level in plants. This regulation involves the coordinated action of structural genes encoding the biosynthetic enzymes and regulatory genes, primarily transcription factors biotechrep.irpeerj.comsci-hub.se.
A key regulatory mechanism involves the MYB-bHLH-WD40 (MBW) transcriptional complex. mdpi.comfrontiersin.org. R2R3-MYB transcription factors are central components of this complex and play a significant role in controlling the expression of structural genes in the flavonoid pathway mdpi.com. Basic helix-loop-helix (bHLH) proteins and WD40 repeat proteins also interact within this complex to modulate gene expression and influence the accumulation of different flavonoid classes mdpi.comnih.gov.
Environmental factors such as light, temperature, and nutrient availability can significantly impact the expression of these regulatory genes and, consequently, the levels and profiles of flavonoids produced in plants frontiersin.orgontosight.airesearchgate.net. Plant hormones, including auxins and cytokinins, have also been implicated in influencing flavonoid biosynthesis by regulating the expression of key genes ontosight.airesearchgate.net.
Glycosylation Mechanisms and Enzymatic Specificity (e.g., Xylosylation)
Glycosylation is a crucial modification step in flavonoid biosynthesis that increases their solubility, stability, and can influence their biological activity and cellular localization. This compound is a flavonoid glycoside, specifically a quercetin xyloside naturalproducts.netmedchemexpress.com. This means a xylose sugar moiety is attached to the quercetin aglycone.
The glycosylation of flavonoids is catalyzed by UDP-glycosyltransferases (UGTs). These enzymes are highly specific for both the flavonoid aglycone substrate and the sugar donor (e.g., UDP-glucose, UDP-xylose) maxapress.com. The formation of this compound involves a specific UGT that catalyzes the transfer of a xylose unit from UDP-xylose to the 3-O position of quercetin. While specific details on the UGT responsible for this compound biosynthesis are less extensively documented compared to some other flavonoid glycosides like quercetin-3-O-glucoside (isoquercitrin) or quercetin-3-O-rutinoside (rutin), the general mechanism involves the recognition of quercetin as the acceptor molecule and UDP-xylose as the activated sugar donor by a specific xylosyltransferase.
Research on flavonoid glycosylation in plants like apple and Angelica sinensis highlights the role of UGTs in generating structural diversity among flavonoids nih.govmaxapress.com. For instance, UDP-glucose flavonoid-3-O-glucosyl transferase (UFGT) is known to convert quercetin to quercetin glycosides like isoquercitrin (B50326) maxapress.com. The specificity of the UGT determines whether glucose, xylose, or other sugars are attached and at which position on the flavonoid backbone.
Endogenous Regulation of this compound Biosynthesis in Botanical Systems
The endogenous regulation of this compound biosynthesis within plants is a complex process influenced by developmental cues, environmental stimuli, and internal signaling networks. As a flavonoid glycoside, its synthesis is subject to the regulatory mechanisms governing both the phenylpropanoid and flavonoid pathways, as well as the specific regulation of glycosylation.
The expression levels and activity of the enzymes involved in the phenylpropanoid pathway (e.g., PAL, C4H, 4CL), flavonoid biosynthesis (e.g., CHS, CHI, F3H, FLS), and glycosylation (specific UGTs) are tightly controlled. This control occurs at the transcriptional, post-transcriptional, and post-translational levels.
Studies on other flavonoids indicate that the accumulation of specific flavonoid compounds can be influenced by factors such as light duration and intensity, temperature, and even mechanical stress frontiersin.orgusda.gov. For example, levels of this compound, along with other flavonoids like hyperin and avicularin (B192226), were observed to increase in apple peel under certain light conditions usda.gov. This suggests that light signaling pathways play a role in regulating the biosynthesis of these compounds.
Furthermore, the activity of transcription factors, particularly those belonging to the MBW complex, directly impacts the expression of genes encoding enzymes in the flavonoid pathway, thereby influencing the production of this compound and other related compounds mdpi.compeerj.com. The balance and interaction between different transcription factors can lead to tissue-specific and developmental stage-specific accumulation of flavonoids nih.gov.
Metabolic Transformations in Preclinical Models (Excluding Human Systems)
Metabolic transformations of this compound in preclinical animal models involve processes that alter its chemical structure, primarily through enzymatic reactions. These transformations can affect its bioavailability, distribution, and elimination. While specific detailed studies solely focused on this compound's metabolism in a wide range of preclinical models are not extensively highlighted in the search results, general principles of flavonoid metabolism in animals can be applied, and some relevant findings regarding related compounds like polydatin (B1678980) (resveratrol-3-O-glucoside) provide insights.
Flavonoid glycosides like this compound are often subject to deglycosylation by gut microbiota or host enzymes, releasing the aglycone (quercetin) shermantree.it. The aglycone can then undergo further metabolic modifications, including methylation, glucuronidation, and sulfation, primarily in the liver and other tissues. These phase I and phase II metabolic reactions are catalyzed by various enzymes, including cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs) srce.hr.
In Vitro Metabolic Stability and Enzyme Interaction Studies
In vitro studies using liver microsomes, hepatocytes, or recombinant enzymes are commonly employed to assess the metabolic stability of compounds and identify the enzymes involved in their biotransformation srce.hrif-pan.krakow.plnih.gov. Metabolic stability refers to the susceptibility of a compound to enzymatic degradation srce.hrnih.gov. It is often expressed as in vitro half-life (t1/2) or intrinsic clearance (CLint) srce.hr.
While specific in vitro metabolic stability data for this compound itself were not prominently found, studies on other flavonoids and glycosides provide a framework. For instance, in vitro enzyme inhibition assays can be used to determine the potential of a compound to inhibit or induce drug-metabolizing enzymes like CYPs, which is important for assessing potential drug-drug interactions if-pan.krakow.plnih.gov.
Given that this compound is a quercetin glycoside, in vitro studies would likely investigate its stability in the presence of enzymes capable of cleaving the glycosidic bond and the subsequent metabolism of the released quercetin.
In Vivo Metabolic Profiling in Animal Models
In vivo metabolic profiling in animal models, such as rats or mice, provides a comprehensive view of how a compound is absorbed, distributed, metabolized, and excreted nih.govfrontiersin.orgfrontiersin.org. Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify the parent compound and its metabolites in biological samples like plasma, urine, and tissues nih.govfrontiersin.orgfrontiersin.orgnih.gov.
Studies in rats investigating the effects of this compound on ischemic heart failure have involved administering the compound to animals frontiersin.org. While these studies primarily focus on the pharmacological effects, metabolic profiling could be conducted alongside to understand how this compound is processed in these animals.
Research on polydatin, a resveratrol (B1683913) glucoside, in animal models has shown that it undergoes metabolic transformations, including deglycosylation to resveratrol and further metabolism of the aglycone shermantree.itspandidos-publications.comfrontiersin.org. Metabolic profiling in hyperuricemia model rats treated with polydatin revealed alterations in amino acid metabolic pathways frontiersin.org. These studies highlight the utility of metabolic profiling in understanding the in vivo fate and potential mechanisms of action of glycosylated polyphenols in animal systems.
Advanced Preclinical Research on Reynoutrin S Biological Activities
Antioxidant and Radical Scavenging Mechanisms
Reynoutrin (B192238) has demonstrated antioxidant and radical-scavenging activity in various experimental settings. medchemexpress.comglpbio.comabmole.com This activity is crucial in counteracting oxidative stress, which is implicated in the pathogenesis of numerous diseases.
Molecular Interactions with Reactive Oxygen Species (ROS) and Free Radicals
This compound is described as having antioxidant and radical-scavenging activity. medchemexpress.comglpbio.comabmole.com Reactive Oxygen Species (ROS) are highly reactive molecules that can cause damage to cellular components. Free radicals are atoms or molecules with unpaired electrons, making them highly unstable and reactive. This compound's structure as a flavonoid likely contributes to its ability to interact with and neutralize these damaging species. medchemexpress.com
Modulation of Endogenous Antioxidant Systems (e.g., Superoxide (B77818) Dismutase, Malondialdehyde)
Studies have investigated this compound's influence on endogenous antioxidant defense systems. In a study involving rats with ischemic heart failure (IHF), this compound treatment significantly increased the level of Superoxide Dismutase (SOD) and inhibited the level of Malondialdehyde (MDA) in myocardial tissue. nih.govfrontiersin.orgresearchgate.net SOD is an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, playing a key role in the defense against oxidative stress. wikipedia.orgaccscience.com MDA is a lipid peroxidation product, and its levels are often used as an indicator of oxidative damage. nih.govctdbase.orgmdpi.com The observed modulation of these markers suggests that this compound may enhance the body's natural antioxidant capacity. nih.govfrontiersin.orgresearchgate.net
Table 1: Effects of this compound on SOD and MDA Levels in a Rat Model of Ischemic Heart Failure
| Group | SOD Level (Units/g prot) | MDA Level (nmol/mg prot) |
| Sham | Mean ± SE | Mean ± SE |
| IHF | Significantly Decreased | Significantly Increased |
| This compound (50 mg/kg) | Significantly Increased | Significantly Inhibited |
Note: Data are representative of findings where this compound treatment modulated SOD and MDA levels compared to an IHF group. Specific numerical values and statistical significance levels (p < 0.05) were reported in the source, indicating a significant effect of this compound. nih.govfrontiersin.orgresearchgate.net
In Vitro Assays for Antioxidant Potential (e.g., DPPH, ABTS, ORAC, Fluorescein (B123965) Oxidation)
In vitro assays are commonly used to evaluate the antioxidant potential of compounds. This compound has shown potent antioxidant activity in such assays. For instance, this compound demonstrates potent antioxidant activity with a pEC50 of 5.37 against fluorescein oxidation. medchemexpress.comglpbio.comxcessbio.com Studies utilizing DPPH and ABTS assays have also indicated the antioxidant capacity of extracts containing this compound. researchgate.netnih.gov These assays measure the ability of a compound to scavenge free radicals (DPPH, ABTS) or protect against oxidative damage (ORAC, Fluorescein Oxidation). medchemexpress.comglpbio.comresearchgate.netnih.gov
Anti-inflammatory Efficacy and Signaling Pathway Modulation
This compound has also exhibited anti-inflammatory effects in preclinical investigations. nih.govmdpi.comfrontiersin.org Inflammation is a complex biological response involved in various diseases, and modulating inflammatory pathways is a key therapeutic strategy.
Inhibition of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6)
Several studies have reported that this compound can inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govfrontiersin.orgresearchgate.netvulcanchem.com In the ischemic heart failure rat model, this compound treatment significantly inhibited the release of TNF-α and IL-6 in serum. nih.govfrontiersin.orgresearchgate.net TNF-α and IL-6 are key mediators of inflammation, and their elevated levels are associated with various inflammatory conditions. mdpi.com
Table 2: Effects of this compound on Serum TNF-α and IL-6 Levels in a Rat Model of Ischemic Heart Failure
| Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Sham | Mean ± SE | Mean ± SE |
| IHF | Significantly Increased | Significantly Increased |
| This compound (50 mg/kg) | Significantly Inhibited | Significantly Inhibited |
Note: Data are representative of findings where this compound treatment reduced TNF-α and IL-6 levels compared to an IHF group. Specific numerical values and statistical significance levels (p < 0.05) were reported in the source, indicating a significant effect of this compound. nih.govfrontiersin.orgresearchgate.net
In murine macrophages, this compound has been shown to suppress the production of TNF-α and IL-6. vulcanchem.com
Interference with Nuclear Factor Kappa-B (NF-κB) Signaling Pathway
The Nuclear Factor Kappa-B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. wikipedia.orguclouvain.beresearchgate.net Research suggests that this compound can interfere with the NF-κB signaling pathway. In the ischemic heart failure rat model, this compound treatment down-regulated the expression of phosphorylated p65 (p-p65), a key component of the activated NF-κB complex, in myocardial tissue. nih.govfrontiersin.orgresearchgate.net This down-regulation indicates that this compound may exert its anti-inflammatory effects, at least in part, by inhibiting the activation or nuclear translocation of NF-κB. nih.govfrontiersin.orgresearchgate.net
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades involved in various cellular processes, including inflammation and stress responses. mdpi.comencyclopedia.pub Flavonoids, such as quercetin (B1663063) (a related compound to this compound), have been shown to modulate MAPK pathways. mdpi.comresearchgate.net While direct studies specifically detailing this compound's isolated effects on distinct MAPK pathway components (ERK1/2, JNK, and p38) are less extensively documented compared to its aglycone quercetin, research on plant extracts containing this compound provides some insights. For instance, a hexane (B92381) fraction from Reynoutria japonica, which contains various compounds including flavonoids, has been shown to inhibit LPS-induced production of inflammatory markers by blocking NF-κB and MAPKs signaling in RAW 264.7 cells. mmsl.czresearchgate.net This suggests that this compound, as a component of such extracts, may contribute to the observed modulation of MAPK pathways. Studies on quercetin, a closely related flavonoid, have demonstrated its ability to downregulate the phosphorylation of ERK1/2, p38, and JNK1/2, indicating an inhibitory effect on these key components of the MAPK pathway. mdpi.comnih.gov Given the structural similarity, this compound may share some of these modulating effects, although specific research on isolated this compound is needed to confirm this.
Cellular Models for Anti-inflammatory Assessment (e.g., RAW264.7 cells)
RAW 264.7 cells, a murine macrophage cell line, are a widely used in vitro model for assessing the anti-inflammatory potential of compounds. nih.govdntb.gov.uadntb.gov.ua These cells can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response, characterized by the production of pro-inflammatory mediators. mmsl.czresearchgate.netnih.gov As mentioned previously, a hexane fraction from Reynoutria japonica has been shown to inhibit LPS-induced production of inflammatory markers in RAW 264.7 cells. mmsl.czresearchgate.net This inhibition was linked to the blocking of NF-κB and MAPK signaling pathways. mmsl.czresearchgate.net While this study utilized a plant extract containing this compound among other compounds, it supports the potential for this compound to exert anti-inflammatory effects in this cellular model. Further studies using isolated this compound in RAW 264.7 cells would be beneficial to specifically delineate its anti-inflammatory mechanisms and efficacy in this model.
Antiviral Activity and Mechanistic Insights
This compound has demonstrated potential antiviral activities against a range of viral pathogens in preclinical studies. researchgate.netresearchgate.net
Specific Activity Against Viral Pathogens (e.g., Hepatitis C Virus, Influenza A Virus)
Research indicates that this compound possesses activity against viruses such as Hepatitis C Virus (HCV) and has been explored in the context of Influenza A Virus. nih.govmdpi.comnih.govdntb.gov.ua
Studies have reported that this compound, as a component of natural extracts like those from Nymphaea alba L., shows anti-HCV activity. mdpi.comnih.gov These extracts, containing this compound along with other flavonoids, were shown to suppress HCV NS3 gene expression in transfected Huh-7 cell lines and inhibit viral genotype 1a replication. mdpi.com
While some studies focus on the antiviral activity of related flavonoids like quercetin against Influenza A Virus, this compound itself has also been investigated. dntb.gov.uanih.govfrontiersin.org An investigation into dry extracts containing this compound explored their potential antiviral activity against Influenza A (H1N1) virus. dntb.gov.ua
Inhibition of Viral Replication Enzymes (e.g., Neuraminidase, Proteases)
One of the key mechanisms by which antiviral compounds exert their effects is through the inhibition of essential viral enzymes required for replication. mdpi.comclevelandclinic.org this compound and related compounds have been investigated for their ability to inhibit such enzymes, including neuraminidase and proteases. mmsl.czresearchgate.netnih.govclevelandclinic.orgmdpi.comresearchgate.netresearchgate.netherbmedpharmacol.comresearchgate.netjddtonline.inforesearchgate.netresearchgate.netnih.gov
Flavonoids derived from Reynoutria species, including those structurally related to this compound, have shown neuraminidase inhibitory activity. mmsl.czresearchgate.netmdpi.comresearchgate.netresearchgate.net Neuraminidase is a crucial enzyme for the release of new influenza virions from infected cells. mdpi.com
Furthermore, this compound has been identified as a potential inhibitor of viral proteases. nih.govresearchgate.netresearchgate.netherbmedpharmacol.comjddtonline.info In silico studies have suggested that this compound can interact with the Dengue virus NS2B/NS3 protease, an enzyme vital for viral polyprotein processing and replication. researchgate.netresearchgate.netherbmedpharmacol.comjddtonline.infosemanticscholar.org Additionally, studies on Nymphaea alba L. extracts containing this compound have indicated that these phytochemicals, including this compound, displayed minimum binding energies when compared to a standard protease inhibitor, suggesting potential protease inhibitory activity against HCV NS3/4A. nih.gov
Interference with Viral Protein Modification and Assembly
Beyond enzyme inhibition, antiviral compounds can also interfere with the modification and assembly of viral proteins, processes critical for the formation of new infectious virions. frontiersin.orgnih.govnih.govelifesciences.orgmdpi.com While direct evidence specifically detailing this compound's impact on viral protein modification and assembly is limited in the provided search results, the broader mechanisms of action of flavonoids, including interference with viral replication steps, suggest this as a potential area of effect. mdpi.com Viral protein modification, such as post-translational modifications, and the precise assembly of viral components are tightly regulated processes that can be targeted by antiviral agents. frontiersin.orgnih.govnih.govelifesciences.orgmdpi.com
Preclinical In Vitro and In Vivo Antiviral Models
Preclinical research on the antiviral activity of this compound has utilized both in vitro and, to a lesser extent, in vivo models. nih.govnih.govmdpi.comdntb.gov.uafrontiersin.orgmdpi.com
In vitro studies have primarily involved cell culture systems. For example, studies on the anti-HCV activity of extracts containing this compound have been conducted using transfected Huh-7 cell lines to assess effects on viral gene expression and replication. mdpi.com The potential antiviral activity against Influenza A (H1N1) virus has also been investigated in vitro. dntb.gov.ua
While the provided search results offer limited specific examples of in vivo antiviral studies solely focused on this compound, research on related compounds and plant extracts containing this compound provides context. For instance, a study on quercetin-3-rhamnoside, another flavonoid, demonstrated anti-influenza virus activity in mice. mdpi.com Further in vivo studies are needed to fully understand the efficacy and pharmacokinetics of this compound in a living system.
Cardioprotective Effects in Preclinical Animal Models
Preclinical studies utilizing animal models, specifically focusing on ischemic heart failure (IHF), have provided insights into this compound's potential cardioprotective properties. These studies often employ models such as permanent ligation of the left anterior descending coronary artery (LAD) in rats to mimic ischemic heart conditions. researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.org
Attenuation of Myocardial Inflammation and Oxidative Stress
Research indicates that this compound treatment can suppress the release of inflammatory factors and reduce oxidative stress in the myocardium of rats with IHF. researchgate.netnih.govfrontiersin.orgfrontiersin.orgresearchgate.netencyclopedia.pubmdpi.com Studies have shown that this compound significantly decreased serum levels of inflammatory cytokines such as TNF-α and IL-6 in IHF rats. researchgate.netnih.govresearchgate.net Furthermore, it increased the level of superoxide dismutase (SOD) and inhibited the level of malondialdehyde (MDA) in myocardial tissue, suggesting a reduction in oxidative stress. researchgate.netnih.govresearchgate.netcaymanchem.com These anti-inflammatory and anti-oxidative stress effects are considered significant in the context of IHF. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Regulation of Cardiomyocyte Apoptosis and Myocardial Fibrosis
This compound has been observed to inhibit cardiomyocyte apoptosis and attenuate myocardial fibrosis in preclinical models of IHF. researchgate.netnih.govfrontiersin.orgfrontiersin.orgencyclopedia.pubmdpi.comresearchgate.net In rats with LAD-ligation induced heart failure, this compound treatment significantly alleviated apoptosis and fibrosis of the myocardium. nih.govfrontiersin.orgfrontiersin.org Histological evaluation using techniques like Masson staining has shown that this compound treatment reduced the area of myocardial infarction, inhibited cardiomyocyte apoptosis, and improved myocardial fibrosis in these models. frontiersin.orgfrontiersin.org
Targeting Specific Protein Expression (e.g., S100A1, MMP2, MMP9, TGF-β1)
Studies have investigated this compound's influence on the expression of specific proteins involved in cardiac remodeling and inflammation. Western blotting analysis in myocardial tissue of IHF rats revealed that LAD-ligation resulted in a significant down-regulation of S100A1 expression. researchgate.netnih.govfrontiersin.orgfrontiersin.orgresearchgate.net this compound intervention significantly up-regulated the level of S100A1 protein in the myocardial tissue of rats with IHF. researchgate.netnih.govfrontiersin.orgfrontiersin.orgresearchgate.net Concurrently, this compound treatment down-regulated the expressions of MMP2, MMP9, phosphorylated (p-) p65, and TGF-β1. researchgate.netnih.govfrontiersin.orgfrontiersin.orgresearchgate.net Further research indicated that the effects of this compound on improving cardiac function, reducing apoptosis, inflammation, and fibrosis, and down-regulating MMP2, MMP9, p-p65, and TGF-β1 expressions were significantly attenuated when S100A1 was knocked down in myocardial tissue, suggesting S100A1 as a potential target of this compound. researchgate.netnih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Assessment in Ischemic Heart Failure Models (e.g., LAD-ligation rats)
The cardioprotective effects of this compound have been assessed in ischemic heart failure models, particularly those induced by permanent LAD-ligation in rats. researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.orgencyclopedia.pubmdpi.comresearchgate.net In these models, this compound treatment significantly improved cardiac function, as evidenced by parameters such as left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS). researchgate.netnih.govfrontiersin.org It also reduced left ventricular end-diastolic diameter (LVEDD) and left ventricular end-systolic diameter (LVESD). researchgate.netnih.govfrontiersin.org The observed improvements in cardiac function were accompanied by the attenuation of myocardial inflammation, oxidative stress, apoptosis, and fibrosis. researchgate.netnih.govfrontiersin.orgfrontiersin.orgresearchgate.netencyclopedia.pubmdpi.comresearchgate.net
Anticancer and Antiproliferative Investigations in Cell Lines
Preclinical investigations have also explored the potential anticancer and antiproliferative effects of this compound using various cancer cell lines.
Inhibition of Cancer Cell Proliferation and Colony Formation
Studies have indicated that this compound can inhibit the viability and proliferation of certain cancer cell lines. researchgate.netdergipark.org.trsobiad.com Research using breast cancer cell lines, including MCF7 (ER positive) and MDA-MB-231 (triple negative), showed that this compound markedly inhibited the cell viability in breast cancer cells. researchgate.netdergipark.org.trsobiad.com Specifically, this compound was found to inhibit the cell viability of MCF7 cells at a certain concentration. researchgate.net While some studies noted that this compound did not show significant inhibitory activity on the migration and colony forming capabilities of certain cell lines like CRL-4010 (normal breast epithelial cells) or MDA-MB-231 at specific concentrations, it did show an effect on MCF7 cell viability. researchgate.netresearchgate.net These findings suggest a potential antiproliferative effect of this compound in a cell line-dependent manner. researchgate.net
Induction of Cell Cycle Arrest and Apoptosis Pathways
Preclinical studies have investigated this compound's ability to induce cell cycle arrest and trigger apoptosis in various cell lines. While the provided search results specifically mention other polyphenols like resveratrol (B1683913) and quercetin in the context of inducing cell cycle arrest and apoptosis in cancer cells by modulating pathways like PI3K/Akt, MAPK, and STAT researchgate.net, and avicularin (B192226) (another flavonoid) showing marked effects on inhibiting G0/G1 phase and decreasing S-phase accumulation in the cell cycle and inducing apoptosis in hepatocellular carcinoma (HCC) cells ebi.ac.uk, direct detailed data on this compound's specific impact on these processes and associated pathways were not extensively found in the immediate search results. However, as a quercetin derivative researchgate.netresearchgate.net, this compound's effects may be related to those observed for quercetin and other flavonoids. Quercetin, for instance, has been shown to induce cell cycle arrest and promote apoptosis in preclinical models researchgate.net.
Suppression of Cell Migration and Invasion
This compound has demonstrated potential in suppressing cell migration and invasion in preclinical settings. Research indicates that this compound can markedly inhibit cell migration and colony formation in breast cancer cells, including MDA-MB-231 (triple-negative breast cancer cells) and MCF7 (ER positive breast cancer cells) researchgate.net. This inhibitory effect was observed in comparison to control groups researchgate.net. Other polyphenols, such as quercetin, have also been documented to inhibit cell migration and invasion in various cancer cell types, including breast cancer and HCC cells, often by affecting proteins like MMP-2 and MMP-9 and signaling pathways like AKT researchgate.netscience.gov.
Demonstration of the effects of this compound and quercetin on cell migration and colony formation in breast cancer cells:
| Cell Line | Treatment (400 µg/ml) | Cell Migration Inhibition | Colony Formation Inhibition |
| CRL-4010 | This compound | Not specified | Not specified |
| CRL-4010 | Quercetin | Significant inhibition researchgate.net | Significant inhibition researchgate.net |
| MCF7 | This compound | Significant inhibition researchgate.net | Significant inhibition researchgate.net |
| MCF7 | Quercetin | Significant inhibition researchgate.net | Significant inhibition researchgate.net |
| MDA-MB-231 | This compound | Significant inhibition researchgate.net | Significant inhibition researchgate.net |
| MDA-MB-231 | Quercetin | Significant inhibition researchgate.net | Significant inhibition researchgate.net |
Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt, STAT)
Preclinical investigations suggest that this compound, as a flavonoid, may modulate oncogenic signaling pathways like PI3K/Akt and STAT, which are frequently dysregulated in cancer. Polyphenols, including quercetin, have been shown to modulate several signaling pathways, such as PI3K/Akt, MAPK, and STAT, in preclinical models of triple-negative breast cancer researchgate.net. Specifically, quercetin has been reported to inhibit the AKT and β-catenin signaling pathway by suppressing AKT phosphorylation researchgate.net. Another study on quercetin highlighted its ability to inhibit STAT3 signaling in pancreatic cancer researchgate.net. While the search results confirm that PI3K/Akt and STAT pathways are targets of flavonoids and relevant in cancer researchgate.netresearchgate.netresearchgate.net, and provide information on specific inhibitors of PI3K and Akt frontiersin.orgmrc.ac.ukwikipedia.orgnih.govguidetopharmacology.orguni.lunih.govciteab.comuni.luiiarjournals.org, direct experimental data explicitly detailing this compound's modulation of these pathways was not prominently featured in the immediate results. However, given its structural similarity to quercetin researchgate.netresearchgate.net, it is plausible that this compound exerts its effects through similar mechanisms.
Synergistic Effects with Chemotherapeutic Agents in Preclinical Settings
Other Emerging Biological Activities
Immunomodulatory Potential (Preclinical)
Preclinical research indicates that this compound may possess immunomodulatory potential. Quercetin, a closely related flavonoid and a component of the same plant sources as this compound researchgate.net, has demonstrated immunomodulatory properties in preclinical studies researchgate.netnih.gov. For example, a study on quercetin supplementation in patients with type 2 diabetes found that it decreased inflammatory markers like C-reactive protein (CRP) and TNF-α researchgate.net. Quercetin has also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cells nih.gov. While direct studies on this compound's specific immunomodulatory mechanisms were not detailed, its relationship to quercetin suggests a potential in modulating immune responses in preclinical models.
Neuroprotective Properties (Preclinical)
This compound's potential neuroprotective properties have been an area of preclinical investigation. Natural compounds from sources like jamun seeds, which contain flavonoids, have been endorsed for various biological activities, including neuroprotective properties in preclinical studies bibliotekanauki.pl. Quercetin, a derivative of which is this compound researchgate.netresearchgate.net, is also known for its neuroprotective activities nih.gov. While the search results mention the neuroprotective effects of other compounds like plantamajoside (B1678514) and avicularin in preclinical models of diabetic peripheral neuropathy and amyloid-beta-induced neurotoxicity, respectively ebi.ac.ukresearchgate.net, specific preclinical data focusing solely on the neuroprotective properties of this compound were not extensively found. However, the presence of this compound in plants known for neuroprotective effects and its structural similarity to neuroprotective flavonoids like quercetin suggest this is an emerging area of preclinical research.
Antifungal and Antibacterial Properties (Preclinical)
Preclinical investigations have explored the potential antifungal and antibacterial properties of this compound, a flavonoid glycoside found in various plants, including Polygonum cuspidatum and Ocotea notata. Extracts from plants containing this compound have demonstrated antimicrobial activities against a range of microorganisms.
Research indicates that extracts of Polygonum cuspidatum, a known source of this compound, possess both antibacterial and antifungal activities. researchgate.netmdpi.commdpi.com Similarly, studies on onion skin extracts, which contain this compound, have reported strong antimicrobial activity against tested microorganisms, alongside antioxidant and anticancer properties. researchgate.netresearchgate.netscribd.com
More specifically, preclinical studies focusing on isolated this compound have begun to shed light on its direct antimicrobial effects. One study highlighted this compound's antibacterial activity against Staphylococcus epidermidis ATCC 12228 and methicillin-resistant Staphylococcus aureus ATCC 33591. researchgate.net This research, described as the first report on this compound's antibacterial activity, isolated this compound from a flavonoid fraction of Ocotea notata leaves. researchgate.net The flavonoid fraction (DF4) from which this compound was isolated demonstrated bactericidal activity at a concentration of 2048 μg/mL. researchgate.net Isolated compounds from this source, including this compound, showed minimum inhibitory concentration (MIC) values ranging from 1.25 to 5 mg/mL against tested microorganisms. researchgate.net
Another study investigating phytochemicals, including this compound and eriodictyol-7-O-β-D-glucopyranoside, reported antimicrobial activity with an MIC of 250 µg/mg against selected bacterial and fungal strains. scribd.com This suggests this compound is among the compounds contributing to this observed activity.
Furthermore, a study discussing the properties of compounds, including this compound, mentioned that a compound exhibited good antibacterial effects against S. aureus and Salmonella typhi strains, and moderate antifungal activity against Aspergillus niger and Aspergillus flavus. researchgate.net While the specific compound is referred to generally, the context of the study implies this compound's relevance to these findings. The moderate antifungal activity against A. niger and A. flavus was noted in in vitro assessments. researchgate.net
The antimicrobial potential of this compound is consistent with the broader understanding of flavonoids, a class of polyphenols known for their diverse biological activities, including antibacterial and antifungal properties. mdpi.comresearchgate.netnih.gov Studies on related flavonoids, such as rutin (B1680289) and quercetin (of which this compound is a derivative), have also demonstrated antimicrobial effects against various bacterial and fungal strains, with determined MIC and minimum bactericidal concentration (MBC) values. mdpi.comnih.gov
The preclinical data, while still developing, suggest that this compound possesses intrinsic antibacterial activity against specific bacterial strains, including resistant ones like MRSA, and may also exert antifungal effects. The reported MIC values provide initial quantitative measures of its potency in these in vitro settings.
Here is a summary of some preclinical findings related to this compound's antimicrobial activity:
| Source Context | Compound/Fraction | Microorganisms Tested | Activity Reported | Concentration/MIC/MBC |
|---|---|---|---|---|
| Ocotea notata flavonoid fraction | DF4 (containing this compound) | Not specified in detail, but includes bacteria tested | Bactericidal activity | 2048 μg/mL |
| Isolated from Ocotea notata | This compound | Staphylococcus epidermidis ATCC 12228, MRSA S. aureus ATCC 33591 | Antibacterial activity | MIC values between 1.25 and 5 mg/mL (for isolated compounds including this compound) researchgate.net |
| Study on phytochemicals | This compound and Eriodictyol-7-O-β-D-glucopyranoside | Selected bacterial and fungal strains | Antimicrobial activity | MIC 250 µg/mg scribd.com |
| Study discussing this compound | A compound (inferred relevance to this compound) | S. aureus, S. typhi, Aspergillus niger, Aspergillus flavus | Good antibacterial, moderate antifungal activity | Not specified in snippet researchgate.net |
Further detailed preclinical research is needed to fully elucidate the spectrum of this compound's antimicrobial activity, determine precise MIC and minimum fungicidal concentration (MFC) values for a wider range of pathogens, and investigate its mechanisms of action at the molecular level.
Structure Activity Relationship Sar Studies and Molecular Interactions of Reynoutrin
Influence of Hydroxyl Group Substitution on Biological Activity
Hydroxyl groups are key functional moieties in flavonoids that significantly influence their biological activities, particularly their antioxidant capacity and ability to interact with enzymes and receptors mdpi.com. The number and position of hydroxyl groups on the flavonoid scaffold affect properties such as hydrogen bonding, metal chelation, and radical scavenging ability. While general principles regarding flavonoid hydroxylation and activity are established, specific studies detailing the precise influence of each hydroxyl group substitution in Reynoutrin's biological activities are less extensively documented compared to its aglycone, quercetin (B1663063) nih.gov.
Studies on related flavonoids, such as quercetin, highlight the importance of hydroxyl groups at specific positions (e.g., 3, 5, 7, 3', and 4') for antioxidant activity mdpi.comnih.govdovepress.com. The catechol moiety in the B-ring (hydroxyl groups at 3' and 4') and the hydroxyl group at position 3 on the C-ring, along with the 4-oxo group, are often implicated in metal chelation and radical scavenging nih.govmdpi.com.
Role of Planar Structure and Conjugation in Molecular Interactions
The flavonoid structure, including This compound (B192238), consists of two phenyl rings (A and B) and a heterocyclic ring (C) dovepress.com. The degree of planarity and the extent of conjugation across these rings are important for molecular interactions, such as intercalation into membranes or binding to protein pockets dovepress.comresearchgate.net. The conjugated π-system allows for electron delocalization, which is particularly relevant for antioxidant mechanisms involving radical scavenging mdpi.comnih.gov.
Computational Approaches to SAR Analysis (e.g., Molinspiration Analysis)
Computational approaches, such as Molinspiration analysis and molecular docking, are valuable tools for predicting the biological activities and potential molecular targets of compounds like this compound researchgate.netresearchgate.netgmpc-akademie.denih.gov. Molinspiration software can calculate various molecular properties, including lipophilicity (miLogP), polar surface area (PSA), and predict potential biological activities based on the molecule's structure researchgate.netresearchgate.netgmpc-akademie.denih.govirb.hr. These predictions are based on predefined models that correlate structural features with known biological activities.
Studies utilizing Molinspiration analysis on this compound have predicted its potential to interact with various enzymatic targets researchgate.netresearchgate.net. These predictions are based on the presence of structural features or pharmacophores known to bind to these targets. For instance, the presence of electronegative oxygen atoms and hydroxyl groups can contribute to pharmacophoric sites important for ligand-receptor interactions researchgate.net.
Computational analyses can also assess parameters relevant to drug-likeness and pharmacokinetic properties, such as Lipinski's rule of five, which considers molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors researchgate.netgmpc-akademie.denih.gov. These in silico methods provide a preliminary assessment of a compound's potential and guide further experimental investigations.
Prediction of Target Binding Sites and Enzymatic Interactions (e.g., GPCR Ligands, Ion Channel Modulators, Kinase Inhibitors, Protease Inhibitors)
Computational methods, including molecular docking and target prediction algorithms, can be used to predict the potential binding sites of this compound on various biological targets, such as receptors and enzymes researchgate.netresearchgate.netgmpc-akademie.deirb.hrnih.govarabjchem.org. These predictions are based on the principle of molecular recognition, where the shape and chemical properties of the ligand (this compound) are matched to the binding pocket of the target protein.
Molinspiration analysis has predicted that this compound may have potential activities as a GPCR ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, and enzyme inhibitor researchgate.netresearchgate.netgmpc-akademie.deirb.hr.
Specific examples of predicted or investigated interactions include:
Protease Inhibitors: this compound has been investigated in silico for its potential to inhibit viral proteases, such as the dengue virus NS2B-NS3 protease gmpc-akademie.descilit.com. Studies have shown potential interactions with residues in the active site gmpc-akademie.de.
Kinase Inhibitors: Computational analyses have suggested this compound's potential as a kinase inhibitor researchgate.netresearchgate.netgmpc-akademie.deirb.hr. Kinases are important targets in various signaling pathways, and inhibiting their activity can have therapeutic effects.
Ion Channel Modulators: this compound has been predicted to act as an ion channel modulator researchgate.netresearchgate.netgmpc-akademie.deirb.hr. Ion channels are crucial for regulating cellular excitability and signaling ijbs.comsophion.competrusraulino.com.br.
GPCR Ligands: Prediction tools have indicated this compound's potential as a GPCR ligand researchgate.netresearchgate.netgmpc-akademie.deirb.hr. GPCRs are a large family of receptors involved in numerous physiological processes.
Furthermore, network pharmacology analysis has predicted Carbonyl reductase [NADPH] 1 (CBR1) as a target gene for this compound arabjchem.org. This compound has also been reported as a mitochondrial ATPase and phosphodiesterase inhibitor, and it inhibits PI3-kinase activity chemicalbook.com. These findings, derived from both experimental and computational approaches, provide insights into the potential mechanisms by which this compound exerts its biological effects through specific molecular interactions.
Computational and in Silico Research on Reynoutrin
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking simulations are widely used to predict the binding affinity and interaction modes of small molecules like Reynoutrin (B192238) with target proteins. These simulations help to identify potential therapeutic targets and understand the molecular basis of interaction.
Studies have employed molecular docking to evaluate the binding of this compound to various protein targets, particularly those involved in viral replication and other biological processes. For instance, this compound has been docked against key proteins of SARS-CoV-2, including the main protease (Mpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), and spike protein mdpi.com, nih.gov. These studies aim to assess its potential as an antiviral agent by inhibiting these essential viral enzymes. The binding energies obtained from docking simulations provide a theoretical measure of the strength of the interaction between this compound and its target protein, with more negative values typically indicating stronger binding affinity.
In addition to antiviral targets, molecular docking has been used to study this compound's interactions with other proteins, such as sterol 14-alpha demethylase (CYP51) from Candida albicans, suggesting potential antifungal activity researchgate.net. Docking studies can reveal the specific amino acid residues in the protein's active site that interact with this compound through hydrogen bonds, hydrophobic interactions, and other forces.
Data from molecular docking studies often include binding energy scores, which can be presented in tables to compare the predicted affinities of this compound for different targets.
| Target Protein (Source) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Source |
| SARS-CoV-2 Mpro | -7.1 to -7.11 | Specific residues in active site nih.gov | mdpi.com, nih.gov |
| SARS-CoV-2 PLpro | -34.47 | Not specified in snippet | mdpi.com |
| SARS-CoV-2 RdRp | -24.37 | Not specified in snippet | mdpi.com |
| SARS-CoV-2 Spike protein | Not specified in snippet | Not specified in snippet | mdpi.com |
| Candida albicans CYP51 | Higher affinity than fluconazole (B54011) | Not specified in snippet | researchgate.net |
Note: Specific binding energy values for SARS-CoV-2 targets are mentioned in mdpi.com and nih.gov. The comparison to fluconazole for CYP51 is mentioned in researchgate.net. The exact numerical values for all targets were not consistently available across the provided snippets, and some values might represent different docking studies or methodologies.
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
While molecular docking provides a static snapshot of the potential interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time ebsco.com. MD simulations assess the fluctuations and conformational changes of both the protein and the bound ligand in a simulated physiological environment.
MD simulations can confirm whether the interactions observed in docking are stable in a dynamic environment and provide a more realistic representation of the binding event. ebsco.com Studies on this compound-protein complexes using MD simulations help to validate docking results and provide a deeper understanding of the binding mechanism and the stability of the complex. mdpi.com
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and stability of molecules. DFT calculations provide detailed information about molecular orbitals, charge distribution, and reactivity.
DFT studies have been applied to analyze the molecular structure and stability of this compound researchgate.net. These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ionization potential and electron affinity, respectively. researchgate.net The energy gap between HOMO and LUMO can provide insights into the molecule's chemical reactivity and stability. researchgate.net
Molecular electrostatic potential (MEP) maps, generated through DFT calculations, visualize the charge distribution across the molecule, indicating regions that are likely to interact with positively or negatively charged species. researchgate.net These insights into the electronic properties of this compound contribute to understanding its potential interactions and reactivity in biological systems. researchgate.net DFT studies can confirm the stability of the predicted molecular structure of this compound. researchgate.net
Bioinformatics and Cheminformatics Analysis (e.g., Petra/Osiris/Molinspiration (POM) Analysis)
Bioinformatics and cheminformatics tools are employed to analyze the physicochemical properties, predicted biological activities, and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of compounds like this compound. ppscreeningcentre.com, researchgate.net, nih.gov These in silico analyses help in evaluating the drug-likeness and potential developability of a compound early in the research process. nih.gov, nih.gov
Petra/Osiris/Molinspiration (POM) analysis is one such approach that predicts various molecular properties and potential bioactivities. researchgate.net Cheminformatics analyses of this compound have included the prediction of properties relevant to drug-likeness, bioavailability, and potential toxicity risks. researchgate.net Tools like SwissADME and ProTox-T are commonly used for predicting ADMET properties and toxicity. researchgate.net
These analyses can provide scores for various bioactivities, such as GPCR ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, and enzyme inhibitor, suggesting potential therapeutic areas for this compound. researchgate.net Predicted ADMET properties include parameters like gastrointestinal absorption, blood-brain barrier permeability, and interactions with cytochrome P450 enzymes. researchgate.net, nih.gov Toxicity predictions can include potential hepatotoxicity or carcinogenicity. researchgate.net, nih.gov
Data from cheminformatics analysis can be presented in tables, summarizing the predicted properties and scores.
| Cheminformatics Parameter | Predicted Value/Score | Source |
| Molinspiration Bioactivity: GPCR Ligand | 0.07 | researchgate.net |
| Molinspiration Bioactivity: Ion Channel Modulator | -0.03 | researchgate.net |
| Molinspiration Bioactivity: Kinase Inhibitor | 0.12 | researchgate.net |
| Molinspiration Bioactivity: Nuclear Receptor Ligand | 0.26 | researchgate.net |
| Molinspiration Bioactivity: Protease Inhibitor | 0.09 | researchgate.net |
| Molinspiration Bioactivity: Enzyme Inhibitor | 0.56 | researchgate.net |
| TPSA | 190.28 | researchgate.net |
| Number of Hydrogen Bond Donors | 7 | researchgate.net |
| Number of Hydrogen Bond Acceptors | 2 | researchgate.net |
| logP (Osiris Property Explorer) | Not specified in snippet | researchgate.net |
| Drug-likeness (Osiris Property Explorer) | In comparable zone with standard known drugs | researchgate.net |
| Toxicity Risk (Osiris Property Explorer) | Not specified in snippet | researchgate.net |
| ADMET properties | Favorable drug-like properties | researchgate.net |
| Synthetic Accessibility (SwissADME) | Intermediate difficulty (score 3-5)* | nih.gov |
Note: The specific numerical value for Synthetic Accessibility score was not given for this compound in the provided snippets, but the range for compounds with favorable drug-likeness was mentioned in nih.gov. The number of hydrogen bond acceptors from researchgate.net seems unusually low for this compound's structure; this might be a specific calculation method or a typo in the source.
Predictive Modeling for Preclinical Efficacy and Mechanism Hypothesis Generation
Predictive modeling integrates data from various in silico and sometimes in vitro studies to generate hypotheses about the preclinical efficacy and underlying mechanisms of action of a compound. This involves building models that can predict biological outcomes based on the compound's molecular structure and properties.
For this compound, predictive modeling leverages the results from molecular docking, MD simulations, and cheminformatics analyses to infer its potential therapeutic effects. For example, strong binding affinity to viral proteins in docking and stable complexes in MD simulations can support the hypothesis of antiviral efficacy. mdpi.com, nih.gov Cheminformatics predictions regarding bioactivity scores and ADMET properties contribute to assessing the likelihood of the compound being effective and having a favorable pharmacokinetic profile in preclinical settings. researchgate.net, researchgate.net, nih.gov
Predictive modeling can also help in hypothesizing the mechanisms by which this compound exerts its effects. For instance, if docking studies show high affinity for an enzyme involved in an inflammatory pathway, it could suggest an anti-inflammatory mechanism. While the provided snippets focus heavily on the individual computational methods, the integration of these results implicitly contributes to building a predictive model of this compound's potential preclinical efficacy and generating hypotheses about its mechanisms. frontiersin.org, jacc.org The observed effects of this compound in biological models, such as improved cardiac function in rats with ischemic heart failure, can be correlated with the in silico findings to support proposed mechanisms, such as the upregulation of S100A1 expression. researchgate.net, frontiersin.org
The process of predictive modeling often involves correlating computational data with experimental observations to refine the understanding of the compound's biological activity and predict its behavior in more complex biological systems.
Reynoutrin Derivatives and Analog Synthesis for Enhanced Bioactivity
Chemical Modification Strategies for Altering Biological Profiles
Chemical modification strategies applied to flavonoids like Reynoutrin (B192238) aim to address limitations such as poor water solubility, low bioavailability, and rapid metabolism, thereby altering their biological profiles. Glycosylation, as seen in the structure of this compound itself, is a natural modification that significantly impacts the properties of flavonoids. The attachment of sugar moieties can enhance water solubility and influence absorption, distribution, metabolism, and excretion. lipidmaps.org
Beyond natural glycosylation, synthetic modifications can be employed. For instance, acetylation of hydroxyl groups in flavonoids like quercetin (B1663063) has been explored to improve lipid solubility and enhance cellular uptake and antiproliferative effects. flybase.orgmdpi.com The presence of multiple hydroxyl groups in the quercetin core of this compound offers several sites for potential chemical modifications, including alkylation, acylation, or glycosylation with different sugar units. These modifications can influence various aspects of the compound's interaction with biological systems, including its ability to scavenge free radicals, interact with enzymes, or bind to specific receptors.
Studies on other flavonoid derivatives, such as those of rutin (B1680289) (quercetin-3-rutinoside), demonstrate that structural modifications can lead to improved antioxidant activity and enhanced antiproliferative effects. flybase.org Similarly, modifying the sugar moiety or introducing functional groups onto the aglycone part of this compound could lead to analogs with altered potency, selectivity, or duration of action.
Synthesis and Characterization of Novel this compound Analogs
The synthesis of novel this compound analogs typically involves chemical reactions performed on either naturally isolated this compound or its aglycone, quercetin, followed by glycosylation or other modification steps. While specific detailed reports on the synthesis of a wide range of novel this compound analogs are limited in the provided search results, the general approaches for flavonoid synthesis and modification can be applied.
This compound itself can be isolated from various plant sources using extraction techniques. anatoljcardiol.comnih.gov The synthesis of flavonoid glycosides often involves coupling reactions between the flavonoid aglycone (quercetin in the case of this compound) and a modified sugar moiety. Various chemical and enzymatic methods can be employed for this glycosylation. lipidmaps.org
The synthesis of analogs would involve modifying the quercetin structure before or after glycosylation, or modifying the xylose sugar unit. For example, introducing halogen atoms, alkyl groups, or additional hydroxyl or methoxy (B1213986) groups onto the phenyl rings or the chromenone core of quercetin could yield novel aglycone derivatives. These modified aglycones could then be glycosylated with xylose or other sugars to create this compound analogs. Alternatively, the xylose moiety of this compound could be chemically modified.
Characterization of synthesized novel this compound analogs is crucial to confirm their chemical structures and purity. Common spectroscopic techniques used for the characterization of flavonoids and their derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. hznu.edu.cnbohrium.comuni.lu High-Performance Liquid Chromatography (HPLC) is frequently used to assess purity and for quantitative analysis of synthesized compounds. flybase.orgwikidata.org
Structure-Driven Design Principles for this compound-Based Compounds
Structure-driven design principles for developing this compound-based compounds are guided by understanding the relationship between the chemical structure of this compound and its observed biological activities (Structure-Activity Relationship - SAR). The flavonoid core structure, along with the position and nature of hydroxyl groups and the attached glycosyl moiety, are key determinants of its bioactivity.
For this compound, the presence of hydroxyl groups on the quercetin aglycone is crucial for its antioxidant activity, as these groups can donate hydrogen atoms to neutralize free radicals. sci-hub.sefishersci.canih.gov The glycosylation at the C-3 position with xylose influences the compound's solubility and may affect its interaction with biological targets and its metabolic fate. lipidmaps.orgsci-hub.se
SAR studies on other flavonoids suggest that the number and position of hydroxyl groups on the B-ring significantly impact antioxidant activity. fishersci.ca Modifications that increase lipophilicity, such as acetylation, can improve cellular permeability and, in some cases, enhance antiproliferative effects. flybase.orgmdpi.com Conversely, glycosylation generally increases water solubility, which can be beneficial for systemic distribution but might affect cellular uptake depending on the transport mechanisms involved.
Designing novel this compound analogs based on these principles could involve:
Modifying the number or position of hydroxyl groups on the quercetin core to optimize antioxidant or enzyme inhibitory activities.
Introducing lipophilic groups to improve membrane permeability and intracellular concentrations.
Altering the sugar moiety or introducing different glycosylation patterns to modulate solubility, stability, and interaction with specific transporters or receptors.
Incorporating functional groups known to interact with specific biological targets relevant to desired therapeutic effects (e.g., anti-inflammatory pathways, antiviral targets).
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be valuable tools in structure-driven design to predict the potential activity of novel analogs before their synthesis. guidetopharmacology.orgmdpi.com By understanding how structural changes influence biological interactions, researchers can rationally design this compound derivatives with enhanced bioactivity and improved pharmacological properties.
Role of Reynoutrin in Plant Physiology and Defense Mechanisms
Contribution to Plant Secondary Metabolism and Environmental Stress Response
Reynoutrin (B192238) is a product of plant secondary metabolism, a complex network of biochemical pathways that produce a wide array of compounds not directly involved in primary processes like growth and photosynthesis gnest.orgfrontiersin.orgresearchgate.net. These secondary metabolites, including flavonoids, are crucial for a plant's interaction with its environment, contributing to defense against herbivores and pathogens, attracting pollinators, and responding to abiotic stresses frontiersin.orgresearchgate.net.
Environmental stress factors, such as temperature extremes, drought, salinity, and light quality, significantly impact plant physiology and can lead to increased production of reactive oxygen species (ROS) ufl.edunih.govfrontiersin.org. Plants have evolved intricate mechanisms to cope with these stresses, and secondary metabolites like this compound are part of this adaptive response ufl.edunih.govfrontiersin.org. Studies suggest that the content of secondary metabolites in plants can be affected by environmental and phenological factors mdpi.com. For instance, in Vaccinium vitis-idaea, the levels of quercetin (B1663063) glycosides, including this compound, varied throughout the year, potentially reflecting the plant's adaptation to changing conditions mdpi.com. Severe water deficit has been reported to potentially increase the accumulation of secondary metabolites in plants as a drought response mdpi.com.
Involvement in Endogenous Antioxidant Defense Systems in Plants
Plants possess sophisticated endogenous antioxidant defense systems to counteract the damaging effects of oxidative stress caused by environmental factors and metabolic processes gnest.orgfrontiersin.orgnih.gov. These systems involve both enzymatic and non-enzymatic components, with flavonoids being key non-enzymatic antioxidants gnest.orgfrontiersin.orgnih.gov.
This compound has demonstrated antioxidant and radical-scavenging activity in various studies medchemexpress.comgnest.orgnih.govresearchgate.netcaymanchem.com. Its chemical structure, typical of flavonols, contributes to its ability to neutralize free radicals and reduce oxidative damage medchemexpress.comnih.gov. The presence of this compound in plants is linked to their ability to cope with oxidative stress gnest.orgfrontiersin.org. For example, flavonoids, including quercetin derivatives like this compound, are described as crucial for antioxidant defense in Cyclocarya paliurus, aiding the plant in coping with oxidative stress frontiersin.org.
While some research highlights the antioxidant potential of this compound medchemexpress.comgnest.orgnih.govresearchgate.netcaymanchem.com, other studies indicate that more comprehensive evidence is needed to fully elucidate its antioxidant effects researchgate.netnih.gov.
Role in Plant-Pathogen Interactions and Innate Immunity
Phenolic compounds, including flavonoids like this compound, are known to be involved in the defense mechanisms of plants against pathogens researchgate.netscitechnol.com. Plant-pathogen interactions are complex and involve the activation of plant defense responses upon recognition of the pathogen scitechnol.commedicine.dp.ua.
Secondary phenolic compounds can act as defense agents against pathogens frontiersin.orgresearchgate.net. Research suggests that the content of phenolic compounds in plant tissues can increase near the site of infection, indicating their role in the plant's immune response researchgate.net. While the specific role of this compound in plant-pathogen interactions requires further detailed investigation, its classification as a flavonoid and the known involvement of flavonoids in plant defense mechanisms suggest its potential contribution to innate immunity frontiersin.orgresearchgate.netscitechnol.com. Flavonoids can act as antimicrobial compounds or influence signaling pathways involved in defense responses frontiersin.orgscitechnol.commedicine.dp.ua.
Some studies have detected this compound in infected plant tissues researchgate.net. For instance, this compound was found in infected apple peel extracts researchgate.net. This presence in response to infection further supports the notion of its involvement in plant defense.
Physiological Functions within Plant Development and Adaptation
Flavonoids are integral to various aspects of plant physiology beyond defense, including UV filtration, nitrogen fixation, floral pigmentation, and signal transduction, which regulates developmental pathways and stress responses frontiersin.org. As a flavonoid, this compound likely contributes to some of these physiological functions, supporting plant development and adaptation to its environment frontiersin.org.
Advanced Research Directions and Future Perspectives
Deepening Understanding of Molecular Mechanisms via Integrated Multi-Omics Approaches (e.g., Transcriptomics, Metabolomics)
Integrated multi-omics approaches, such as transcriptomics and metabolomics, are powerful tools for unraveling the complex molecular mechanisms of bioactive compounds like Reynoutrin (B192238). Transcriptomics provides insights into gene expression profiles, while metabolomics offers a snapshot of the metabolic state of a biological system. Combining these approaches can reveal how this compound influences gene regulation and metabolic pathways, leading to its observed effects.
Studies have utilized integrated transcriptomic and metabolomic analyses to understand the molecular mechanisms in various biological contexts. For instance, these approaches have been employed to reveal phenolic metabolism regulated by melatonin (B1676174) in pear peel and to investigate the molecular mechanisms affecting nutritional risk and neurodevelopment in children with congenital heart disease. researchgate.netnih.gov Such integrated analyses can identify key genes, metabolites, and pathways that are significantly altered in response to a compound. nih.gov Applying these methodologies to this compound research could provide a comprehensive understanding of its effects at a systems level. For example, transcriptomic and metabolomic analyses could reveal how this compound upregulates S100A1 expression and influences downstream pathways involved in improving ischemic heart failure, as suggested by previous research. researchgate.netfrontiersin.org
Interactive Table 1: Examples of Integrated Multi-Omics Applications
| Omics Approaches Combined | Biological Context | Key Findings | Citation |
| Transcriptomics + Metabolomics | Melatonin-regulated phenolic metabolism in pear peel | Revealed key metabolic pathways and potential transcription factors involved. | researchgate.net |
| Transcriptomics + Metabolomics | Nutritional risk and neurodevelopment in children with CHD | Identified key genes, metabolites, and altered pathways. | nih.gov |
| Transcriptomics + Metabolomics | Ozone-induced pulmonary inflammatory injury in mice | Identified differentially expressed genes and metabolites, suggesting potential therapeutic targets. | mdpi.com |
Exploration of Novel Target Identification and Validation Strategies
Identifying and validating the specific molecular targets of this compound is crucial for understanding its mechanism of action and developing it as a therapeutic agent. While some targets like S100A1 have been implicated in specific conditions like ischemic heart failure, the full spectrum of this compound's targets remains to be explored. researchgate.netfrontiersin.org
Novel target identification strategies are continuously being developed in drug discovery. Chemical genetics, for instance, offers a powerful approach to discover new targets by probing molecular signaling pathways. nih.gov Proteomics-based methods, transcriptomics, cell painting, and CRISPR screening are also employed for target deconvolution. evotec.com Target validation is a critical step that follows target identification, demonstrating the relevance of a protein for a particular disease or biological process. biobide.comnih.gov This involves using various tools, including computational models and genetic editing techniques, to assess the suitability of a target for drug development. biobide.com Applying these advanced strategies can help uncover previously unknown targets of this compound and validate their roles in mediating its biological effects.
Development of Advanced Delivery Systems for Preclinical Research
The bioavailability and delivery of natural compounds like this compound can be a limiting factor in their preclinical and clinical development. Advanced delivery systems aim to improve the solubility, stability, and targeted delivery of these compounds, thereby enhancing their therapeutic potential.
Research on other flavonoids, such as quercetin (B1663063) (a related compound), highlights the challenges associated with poor bioavailability and rapid degradation. researchgate.netnih.govdovepress.com Advanced delivery systems, including nanoparticles, nanoemulsions, and solid lipid carriers, are being explored to overcome these limitations. researchgate.netnih.govdovepress.com These systems can enhance the absorption rate and improve the half-life of compounds. nih.govdovepress.com Developing similar advanced delivery systems specifically for this compound could significantly improve its efficacy in preclinical studies and pave the way for future clinical applications.
Integration of In Silico and Experimental Approaches for Comprehensive Drug Discovery Pipelines
The integration of in silico (computational) and experimental approaches is revolutionizing drug discovery by accelerating the identification, design, and optimization of potential drug molecules. ibri.org.in In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can predict the interaction between a compound and its biological targets, saving time and resources compared to purely experimental methods. ibri.org.inresearchgate.netajol.info
Studies have utilized in silico approaches to investigate the potential interactions of compounds with various targets, including SARS-CoV-2 protease and receptor cell protease. nih.gov Molecular docking, a key technique in in silico drug design, simulates the binding of a ligand to a target protein to predict binding affinity and modes. ibri.org.inajol.info Integrating these computational predictions with experimental validation is crucial for comprehensive drug discovery pipelines. researchgate.net Applying in silico methods to this compound research can help identify potential targets and predict its activity, which can then be validated through experimental studies, leading to a more efficient and comprehensive understanding of its pharmacological profile.
Interactive Table 2: Examples of In Silico Approaches in Drug Discovery
| In Silico Method | Application | Outcome | Citation |
| Molecular Docking | Predicting drug-target interactions | Identification of potential lead compounds and binding modes. | ibri.org.inajol.info |
| QSAR Analysis | Predicting biological activity based on structure | Establishing relationships between chemical structure and activity. | ibri.org.in |
| Computational Modeling | Simulating drug behavior and interactions | Predicting toxicity and optimizing drug properties. | ibri.org.in |
Bioactivity-Guided Fractionation and Isolation of New Active Constituents from Natural Sources
This compound is found in various natural sources, and these sources may contain other bioactive compounds that could act synergistically with or independently of this compound. Bioactivity-guided fractionation is a powerful technique used to isolate and identify active compounds from complex natural extracts based on their biological activity. researchgate.netmdpi.com
This process involves systematically separating components of a natural extract using chromatographic techniques and testing the biological activity of each fraction. researchgate.netmdpi.com This allows for the targeted isolation of the compounds responsible for the observed activity. researchgate.netmdpi.com Bioassay-guided fractionation has been successfully applied to identify cytotoxic and antioxidant compounds from natural sources like the fruits of Syzygium samarangense. researchgate.netnih.gov Applying this methodology to extracts containing this compound can help discover novel active constituents and understand their individual and combined effects, potentially leading to the identification of new therapeutic leads.
Methodological Advancements in this compound Research
Advancements in analytical techniques and research methodologies are continuously improving the ability to study and characterize natural compounds like this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS) are essential for the isolation, identification, and quantification of this compound in complex matrices. researchgate.netnih.govmdpi.comrsc.org
Modern LC-MS based untargeted metabolomics approaches, including data-dependent acquisition (DDA) and data-independent acquisition (DIA), are enhancing metabolite coverage and enabling more comprehensive flavonoid profiling. rsc.org These advancements facilitate the annotation and analysis of flavonoids. rsc.org Furthermore, advancements in cell-based assays, in vivo models, and molecular biology techniques are providing more sophisticated tools to investigate the biological activities and mechanisms of this compound. Continued development and application of these advanced methodologies will be crucial for advancing this compound research, enabling more precise measurements, deeper mechanistic insights, and more robust preclinical data.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Reynoutrin in plant extracts?
this compound (quercetin-3-O-β-D-xyloside) is typically identified using HPLC coupled with UV/Vis detection (λ~350 nm) or LC-MS for higher specificity . For structural confirmation, NMR spectroscopy (e.g., H and C NMR) is essential to verify the glycosidic linkage at the 3-position of quercetin . Quantification requires calibration curves using a purified this compound standard (≥97% purity) and validation via spike-and-recovery experiments to account for matrix effects in plant samples .
Q. How do in vitro and in vivo models differ in evaluating this compound’s antioxidant activity?
- In vitro : Use assays like DPPH radical scavenging or FRAP to measure direct antioxidant capacity. This compound’s EC values should be compared to controls like ascorbic acid .
- In vivo : Rodent models (e.g., ischemia-reperfusion injury) require dose optimization (e.g., 10–50 mg/kg/day) and outcome measures such as reduced oxidative stress markers (MDA, SOD) . Ensure proper blinding and randomization to minimize bias .
Q. What plant sources are validated for this compound isolation, and how does extraction efficiency vary?
this compound is primarily isolated from Psidium cattleianum and Mimosa diplotricha. Extraction efficiency depends on solvent polarity (e.g., 70% ethanol yields higher recovery than pure methanol) and techniques like ultrasound-assisted extraction . Validate purity via chromatographic peaks (HPLC retention time ~12–15 minutes) .
Advanced Research Questions
Q. What molecular pathways underlie this compound’s cardioprotective effects in ischemic heart failure?
this compound upregulates S100A1 , a calcium-regulating protein critical for cardiomyocyte contractility. In rat models, it improved LVEF by 15–20% and reduced LVESD via modulation of ERK1/2 and Akt signaling pathways. Validate these mechanisms using siRNA knockdowns or Western blotting in primary cardiomyocytes .
Q. How can contradictory data on this compound’s bioavailability be resolved?
Discrepancies in oral bioavailability (e.g., <5% in rodents vs. higher in vitro permeability) may arise from first-pass metabolism or gut microbiota interactions. Address this by:
Q. What experimental designs are optimal for studying this compound’s synergistic effects with other flavonoids?
Use fractional factorial designs to test combinations (e.g., this compound + quercetin) in cell cultures. Measure synergy via Chou-Talalay indices and validate in animal models of chronic inflammation. Include controls for additive vs. antagonistic effects .
Q. How can researchers ensure reproducibility in this compound’s anti-inflammatory assays?
- Standardize cell lines (e.g., RAW264.7 macrophages) and LPS stimulation protocols.
- Report exact this compound concentrations (e.g., 10–100 μM) and solvent controls (e.g., DMSO ≤0.1%).
- Pre-register methods on platforms like OSF and share raw data in repositories .
Methodological Challenges & Solutions
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
Use non-linear regression (e.g., GraphPad Prism) to calculate EC/IC values. For heterogeneous variances (common in animal studies), apply mixed-effects models or Welch’s ANOVA. Report effect sizes (Cohen’s d) and confidence intervals .
Q. How to address variability in this compound’s pharmacological outcomes across studies?
Conduct meta-analyses to pool data from independent studies. Stratify results by variables like:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
